

2,2'-Dichlorobenzophenone: A Technical Health and Safety Guide for Researchers

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Compound of Interest

Compound Name: **2,2'-Dichlorobenzophenone**

Cat. No.: **B1330681**

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An In-depth Examination of Hazard Information, Handling Protocols, and Toxicological Assessment Methodologies

This technical guide provides comprehensive health and safety information for **2,2'-Dichlorobenzophenone**, tailored for researchers, scientists, and drug development professionals. Due to a lack of publicly available, in-depth toxicological studies on this specific isomer, this document emphasizes established safety protocols based on available Safety Data Sheets (SDS) and outlines standardized experimental methodologies for key toxicological assessments.

Chemical and Physical Properties

A summary of the known physical and chemical properties of **2,2'-Dichlorobenzophenone** is presented below. This information is crucial for safe handling, storage, and experimental design.

Property	Value	Reference
Molecular Formula	C ₁₃ H ₈ Cl ₂ O	[1]
Molecular Weight	251.10 g/mol	[1]
CAS Number	5293-97-0	[1]
Appearance	White to light brown crystalline powder	[2]
Melting Point	48.0-54.0 °C	[2]
Synonyms	bis(2-chlorophenyl)methanone	[1] [3]

Hazard Identification and Classification

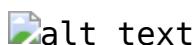
2,2'-Dichlorobenzophenone is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple sources.[\[1\]](#)

Signal Word: Warning[\[1\]](#)

Hazard Pictogram:



Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Handling:

- Work in a well-ventilated area, preferably in a chemical fume hood.[3]
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4][5]
- Avoid contact with skin and eyes.[3]
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][6]
- Wash hands thoroughly after handling.[4]
- Do not eat, drink, or smoke when using this product.[5]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][5]
- Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure Route	First Aid Measures
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4] [5]
Skin Contact	Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[4][5]
Eye Contact	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5]
Ingestion	Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[4][5]

Experimental Protocols for Toxicological Assessment

While specific toxicological data for **2,2'-Dichlorobenzophenone** is limited, the following sections detail standardized experimental protocols that are fundamental for assessing the safety of chemical compounds.

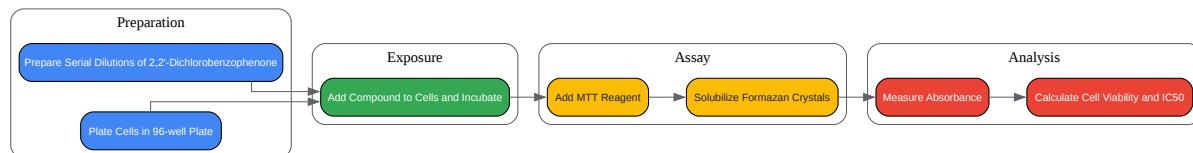
In Vitro Cytotoxicity Assay

This assay is a primary screening tool to determine the potential of a substance to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.

Methodology:

- Cell Culture: Plate cells (e.g., human cell line like HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Compound Exposure: Prepare serial dilutions of **2,2'-Dichlorobenzophenone** in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle controls (medium with the solvent used to dissolve the compound) and untreated controls.
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
- Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).



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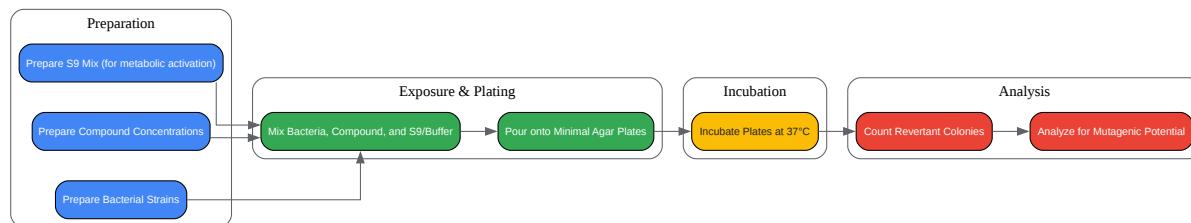
Workflow for an in vitro cytotoxicity assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical, i.e., its ability to induce mutations in the DNA of an organism.

Methodology:

- **Bacterial Strains:** Utilize several strains of *Salmonella typhimurium* and/or *Escherichia coli* that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes responsible for their synthesis.
- **Metabolic Activation:** Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic conversion.
- **Exposure:** Mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. This mixture is then combined with molten top agar.
- **Plating:** Pour the mixture onto a minimal glucose agar plate.
- **Incubation:** Incubate the plates at 37°C for 48-72 hours.
- **Colony Counting:** Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid and thus can grow on the minimal medium).
- **Analysis:** A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. Positive and negative controls are run concurrently.



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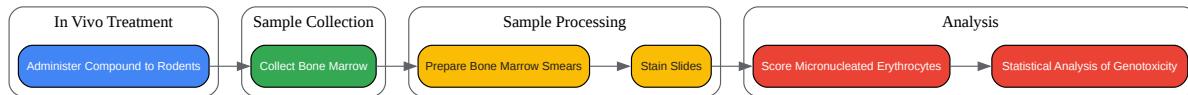
General workflow for the Ames test.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test is used to detect the genotoxic effect of a substance in the bone marrow of mammals. It assesses both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).

Methodology:

- Animal Model: Typically, rodents (mice or rats) are used.
- Dose Administration: Administer **2,2'-Dichlorobenzophenone** to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control are included.
- Exposure Duration: The substance is typically administered once or twice.
- Sample Collection: At appropriate time points after the last administration (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia.
- Slide Preparation: Bone marrow cells are flushed, and smears are prepared on microscope slides.
- Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
- Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated PCEs (MN-PCEs). The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity.
- Analysis: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the vehicle control indicates *in vivo* genotoxicity.

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Workflow for the in vivo micronucleus test.

Signaling Pathways

Currently, there is no publicly available research that specifically identifies the signaling pathways affected by **2,2'-Dichlorobenzophenone**. Further research, such as toxicogenomic or proteomic studies, would be required to elucidate its mechanism of action at the molecular level.

Conclusion

2,2'-Dichlorobenzophenone is a hazardous chemical that requires careful handling and the use of appropriate personal protective equipment. While specific toxicological data for this isomer are scarce, the provided standardized protocols for cytotoxicity, mutagenicity, and genotoxicity testing offer a framework for its comprehensive safety assessment. Researchers and drug development professionals should exercise caution and adhere to the safety guidelines outlined in this document until more specific data becomes available.

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